molecular formula C14H17N3O B3042023 (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile CAS No. 474010-95-2

(4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile

Cat. No.: B3042023
CAS No.: 474010-95-2
M. Wt: 243.3 g/mol
InChI Key: CEQYZJUTBLWYOG-UHFFFAOYSA-N
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Description

(4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzoyl group, a methyl group, and an acetonitrile group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile typically involves the reaction of 4-benzoyl-2-methylpiperazine with acetonitrile under specific conditions. One common method involves the use of sodium carbonate as a base in a solvent mixture of tetrahydrofuran and water. The reaction is carried out under reflux conditions for a specified period, usually around 18 hours . The reaction mixture is then processed to isolate the desired product, which is purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzoyl-2-methyl-piperazin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethane-1,2-dione
  • 1-(4-Benzoyl-2-methyl-piperazin-1-yl)-2-(4-methoxy-7-oxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethane-1,2-dione

Uniqueness

(4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(4-benzoyl-2-methylpiperazin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-12-11-17(10-9-16(12)8-7-15)14(18)13-5-3-2-4-6-13/h2-6,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQYZJUTBLWYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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